molecular formula C13H20N2O3S B7077414 (3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide

(3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide

Cat. No.: B7077414
M. Wt: 284.38 g/mol
InChI Key: RHXBSAGGHXEZBE-TXEJJXNPSA-N
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Description

(3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with methoxy groups and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a γ-amino alcohol or a γ-amino acid derivative.

    Introduction of Methoxy Groups: The methoxy groups at positions 3 and 4 can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as sodium hydride.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile on the pyrrolidine ring.

    Formation of the Carboxamide Group: The carboxamide functionality is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative or an activated ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug discovery and development. Research may focus on its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism by which (3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and thiophene groups may play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3,4-dimethoxy-N-(2-furanyl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    (3R,4S)-3,4-dimethoxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    (3R,4S)-3,4-dimethoxy-N-(2-pyridyl)pyrrolidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic substituents.

Properties

IUPAC Name

(3R,4S)-3,4-dimethoxy-N-(2-thiophen-3-ylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-17-11-7-15(8-12(11)18-2)13(16)14-5-3-10-4-6-19-9-10/h4,6,9,11-12H,3,5,7-8H2,1-2H3,(H,14,16)/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXBSAGGHXEZBE-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(C[C@@H]1OC)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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